OXA-48 Binding Mode vs. Other Fragments
The 3'-methoxybiphenyl-3-carboxylic acid fragment (Compound 6b) was co-crystallized with OXA-48, and its binding mode was solved at 2.15 Å resolution. This structural data classifies it as a specific 'R1 binder', occupying the R1 side pocket of the enzyme's active site. This is in contrast to many other fragments in the same 49-member library which bind to the R2 pocket. [1] The defined R1 binding provides a critical structural hypothesis for inhibitor merging, a design strategy validated in the same study to yield merged inhibitors with IC₅₀ values in the low micromolar range (IC₅₀ = 2.9 µM). [2]
| Evidence Dimension | Binding pocket specificity (OXA-48 active site) |
|---|---|
| Target Compound Data | Classified as an R1 binder based on X-ray crystallography at 2.15 Å resolution [1]. |
| Comparator Or Baseline | Other 3-substituted benzoic acid fragments in the same library were classified as R2 binders [2]. |
| Quantified Difference | The compound targets the R1 pocket, while many analogs target the R2 pocket, enabling orthogonal fragment merging strategies. |
| Conditions | X-ray crystallography; PDB ID 5QAB. |
Why This Matters
Procurement of this specific fragment is essential for replicating the published R1-targeted fragment merging strategy, which cannot be achieved with fragments that exclusively bind the R2 site.
- [1] RCSB PDB. 5QAB: OXA-48 in complex with compound 6b. 2018. DOI: 10.2210/pdb5qab/pdb. View Source
- [2] Akhter, S., Lund, B. A., Ismael, A., Langer, M., Isaksson, J., Christopeit, T., Leiros, H. S., & Bayer, A. (2018). A focused fragment library targeting the antibiotic resistance enzyme - Oxacillinase-48: Synthesis, structural evaluation and inhibitor design. *European Journal of Medicinal Chemistry*, *145*, 634–648. DOI: 10.1016/j.ejmech.2017.12.085. View Source
